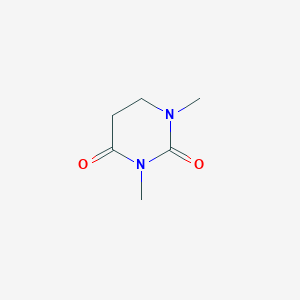
1-(2-chloroquinolin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-chloroquinolin-3-yl)ethan-1-ol” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives are important in synthetic organic chemistry due to their medicinal and pharmacological applications . They are known to exhibit antimicrobial, antimalarial, anti-inflammatory, and antiparasitic activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, FT-IR, and mass spectra . Further computational studies, including prediction of pharmacokinetic and ADME-T parameters, have been conducted .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . The reaction is catalyzed by glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been assessed for their drug likeness and ADMET properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five .Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of “1-(2-chloroquinolin-3-yl)ethan-1-ol” and similar compounds could involve designing and synthesizing novel quinoline derivatives with improved pharmacological properties . Further studies could also focus on investigating their potential as anticancer drugs .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroquinolin-3-yl)ethan-1-ol involves the conversion of 2-chloro-3-quinolinecarboxaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-quinolinecarboxaldehyde with sodium borohydride in ethanol to form 2-chloro-3-quinolinecarboxylic acid", "Step 2: Conversion of 2-chloro-3-quinolinecarboxylic acid to 2-chloro-3-quinolinecarboxylic acid chloride using thionyl chloride", "Step 3: Reaction of 2-chloro-3-quinolinecarboxylic acid chloride with sodium hydroxide in water to form 2-chloro-3-quinolinecarboxylic acid", "Step 4: Reduction of 2-chloro-3-quinolinecarboxylic acid with sodium borohydride in ethanol to form 1-(2-chloroquinolin-3-yl)ethan-1-ol" ] } | |
CAS-Nummer |
94741-37-4 |
Produktname |
1-(2-chloroquinolin-3-yl)ethan-1-ol |
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



